12-Molybdosilicic acid hydrate

Description

Historical Context and Evolution of Polyoxometalate Research

The journey of understanding polyoxometalates has been a long and evolving one. Early work by pioneers like Berzelius laid the groundwork, but it wasn't until the 20th century that significant strides were made in elucidating their structures. rsc.orgwikipedia.org A pivotal moment came in 1934 when James Fargher Keggin successfully determined the structure of phosphotungstic acid using X-ray diffraction, revealing a unique and highly symmetrical arrangement that now bears his name. wikipedia.orgfrontiersin.org This discovery marked the true beginning of structural polyoxometalate chemistry. frontiersin.org

In the 1960s, research in POM chemistry was concentrated in a few key groups worldwide. chemistryviews.org The introduction of techniques like single-crystal X-ray diffraction and multinuclear NMR spectroscopy greatly expanded the field. chemistryviews.org The ability to synthesize and characterize a vast array of POMs with varying compositions and structures has led to an explosion of research in recent decades, with applications spanning catalysis, materials science, and medicine. ijrst.comrsc.orgacs.org

Significance of Keggin Structure in Heteropolyacid Chemistry

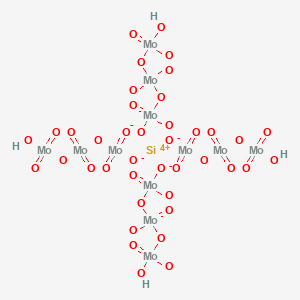

The Keggin structure is the most well-known and common structural form for heteropolyacids. wikipedia.org It is characterized by a central heteroatom, such as silicon or phosphorus, tetrahedrally coordinated to four oxygen atoms. This central tetrahedron is surrounded by 12 metal-oxygen octahedra (typically molybdenum or tungsten), arranged in four groups of three edge-sharing octahedra. These triads are linked to the central heteroatom and to each other through corner-sharing oxygen atoms.

The general formula for a Keggin anion is [XM₁₂O₄₀]ⁿ⁻, where X is the central heteroatom and M is the metal atom. wikipedia.org This structure is remarkably stable, both thermally and chemically, which contributes to its widespread importance. wikipedia.org The stability of the Keggin structure allows for reversible reduction and oxidation of the metal atoms, making these compounds highly effective catalysts in a variety of chemical reactions. wikipedia.org Furthermore, the structure can be modified by replacing some of the metal atoms with other elements, allowing for the fine-tuning of its properties for specific applications. acs.org

Overview of 12-Molybdosilicic Acid Hydrate (B1144303) within the Polyoxometalate Landscape

12-Molybdosilicic acid hydrate, with the chemical formula H₄[SiMo₁₂O₄₀]·nH₂O, is a classic example of a Keggin-type heteropolyacid. chembk.com In this compound, a central silicon atom is encapsulated within a cage of 12 molybdenum-oxygen octahedra. It is a strong acid and a potent oxidizing agent. chembk.com

This compound is of significant interest due to its catalytic properties, finding use in various industrial processes, including oxidation and dehydrogenation reactions. chembk.com Its structure and properties have been extensively studied, making it a model compound for understanding the behavior of Keggin-type heteropolyacids. The hydration state of 12-molybdosilicic acid can vary, which in turn influences its crystal structure and stability.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | H₄[SiMo₁₂O₄₀]·nH₂O | chembk.com |

| Molecular Weight (anhydrous) | 1823.4 g/mol | strem.com |

| Appearance | Yellow, crystalline powder | chemicalbook.com |

| Solubility | Soluble in water, ethanol, and acetone | chemicalbook.com |

| Insoluble in | Benzene and cyclohexane | chemicalbook.com |

| Density | 2.82 g/mL at 25 °C | chemicalbook.com |

Detailed Research Findings

Recent research has continued to explore the vast potential of 12-molybdosilicic acid and other Keggin-type POMs. Studies have focused on their application in various catalytic systems, including the transesterification of acidic feedstocks for biodiesel production. rsc.org The ability to support these heteropolyacids on materials like alumina (B75360) enhances their catalytic efficiency and stability. rsc.org

Furthermore, the fundamental properties of Keggin structures are still an active area of investigation. Researchers are exploring how atomic substitutions within the polyoxometalate framework can be used to control the cluster's properties, such as its protonation behavior and redox potential. acs.orgrsc.org These studies are crucial for the rational design of new POM-based materials with tailored functionalities.

The self-assembly of POMs into more complex structures is another exciting frontier. Scientists are investigating how these molecular building blocks can be used to create nanostructured materials with novel properties and applications. researchgate.net

Propriétés

IUPAC Name |

hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.4H2O.36O.Si/h;;;;;;;;;;;;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGSIKCCWGOSQT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].[Si+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Mo12O40Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1823.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for 12 Molybdosilicic Acid Hydrate

Conventional Synthetic Routes

Conventional methods for synthesizing 12-molybdosilicic acid are typically performed in an aqueous medium and rely on the self-assembly of the heteropolyanion structure under carefully controlled conditions.

The most common approach to synthesizing 12-molybdosilicic acid is through the condensation of molybdate (B1676688) and silicate (B1173343) ions in an acidic aqueous solution. The process generally begins with the dissolution of precursor salts, most frequently sodium molybdate (Na₂MoO₄·2H₂O) and sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O), separately in distilled water. To achieve the characteristic Keggin structure, a precise stoichiometric molar ratio of 12:1 for molybdenum to silicon is essential.

Once the precursor solutions are mixed, the pH is carefully lowered using a strong acid, such as sulfuric acid. This acidification initiates a series of condensation and polymerization reactions among the oxoanions. imoa.info As the pH decreases, the monomeric [MoO₄]²⁻ ions polymerize into various isopolymolybdate species, such as heptamolybdate ([Mo₇O₂₄]⁶⁻) and octamolybdate ([Mo₈O₂₆]⁴⁻). imoa.info These polymolybdate structures then assemble around the central silicate anion to form the stable [SiMo₁₂O₄₀]⁴⁻ heteropolyanion.

The reaction first yields the sodium salt of the acid (sodium silicomolybdate, Na₄SiMo₁₂O₄₀). To obtain the free acid form, a subsequent conversion step is required, which involves treatment with a strong acid and extraction using a solvent like diethyl ether. The final product, H₄SiMo₁₂O₄₀·nH₂O, is typically recovered as a yellow crystalline powder after evaporating the solvent. chemicalbook.com

The successful synthesis of 12-molybdosilicic acid with high yield and purity is highly dependent on the precise control of several reaction parameters, including pH, temperature, and reaction time.

pH: The pH of the solution is a critical factor that dictates which isomeric form of the acid is produced. semanticscholar.orgrsc.org There are two primary isomers of the Keggin structure, α and β, which differ in the orientation of one of the four Mo₃O₁₃ units. The α-isomer is generally more stable and is the target of most synthetic procedures.

α-molybdosilicic acid is formed in a pH range of 3.8 to 4.8. semanticscholar.orgrsc.org

β-molybdosilicic acid is formed in a more acidic environment, at a pH between 1.0 and 1.8. semanticscholar.orgrsc.org

Some established laboratory methods specify adjusting the pH to between 1.5 and 2.0 to obtain the desired product. The concentration of molybdate in the reaction mixture also plays a role, although the yield of both α and β isomers is largely independent of molybdate concentrations between 0.015 and 0.100 mol l⁻¹. semanticscholar.orgrsc.org

Temperature and Reaction Time: These parameters are also crucial for ensuring the reaction goes to completion and for achieving a homogeneous, pure product. A common laboratory-scale synthesis involves heating the reaction mixture to 90°C for approximately 6 hours with continuous stirring.

| Parameter | Condition | Effect on Product | Reference |

|---|---|---|---|

| pH for α-isomer | 3.8 - 4.8 | Favors formation of the more stable α-molybdosilicic acid. | semanticscholar.orgrsc.org |

| pH for β-isomer | 1.0 - 1.8 | Favors formation of the less stable β-molybdosilicic acid. | semanticscholar.orgrsc.org |

| Temperature | ~90°C | Promotes complete reaction and high purity. | |

| Reaction Time | ~6 hours | Ensures homogeneity and reaction completion. | |

| Mo:Si Molar Ratio | 12:1 | Essential for the correct stoichiometry of the [SiMo₁₂O₄₀]⁴⁻ anion. |

Targeted Synthesis and Immobilization Strategies

To enhance its utility, particularly in catalysis, 12-molybdosilicic acid is often immobilized on solid supports. This approach creates heterogeneous catalysts that are more easily separated from reaction mixtures and can offer improved stability. rsc.org

While not as common as impregnation methods, in-situ synthesis involves constructing the 12-molybdosilicic acid molecule directly within the porous network of a support material. This strategy aims to achieve a high dispersion of the heteropoly acid. The process would involve infusing the mesoporous support, such as silica (B1680970) or alumina (B75360), with the precursor solutions (e.g., sodium molybdate and sodium silicate). The subsequent steps of acidification and heating would then be carried out to induce the condensation and formation of the Keggin units within the pores of the material.

A more prevalent strategy for creating supported catalysts is the impregnation of a pre-synthesized 12-molybdosilicic acid onto a high-surface-area support. jst.go.jptandfonline.com The wetness impregnation method is a common technique. tandfonline.com

In this process, the support material (e.g., SiO₂, Al₂O₃, carbon black) is treated with an aqueous or alcoholic solution containing a specific concentration of 12-molybdosilicic acid. jst.go.jptandfonline.com The mixture is then heated, often under vacuum, to evaporate the solvent, leaving the acid dispersed on the support surface. mdpi.com The resulting solid is typically dried and calcined at elevated temperatures to firmly anchor the acid to the support. mdpi.com

The choice of support material is critical, as its properties can influence the final catalyst's activity and stability. jst.go.jp For instance, supports with high surface basicity can cause the decomposition of the 12-molybdosilicic acid, reducing its catalytic effectiveness. jst.go.jp

| Support Material | Preparation Method | Key Considerations | Reference |

|---|---|---|---|

| Alumina (Al₂O₃) | Wetness Impregnation | Provides a solid support for the heteropoly acid. | tandfonline.com |

| Silica (SiO₂) | Impregnation | Pore size can affect selectivity; micropores may lead to side reactions. | jst.go.jp |

| Silica-Alumina (SiO₂·Al₂O₃) | Impregnation | Effectiveness is influenced by the surface basicity of the support. | jst.go.jp |

| Carbon Black | Impregnation | Can result in a catalyst with high activity due to low surface basicity. | jst.go.jp |

Preparation of Modified 12-Molybdosilicic Acid Hydrate (B1144303) Derivatives

The properties of 12-molybdosilicic acid can be tuned by creating derivatives, such as metal-substituted salts or organic-inorganic hybrids.

Metal-Substituted Salts: The protons of the parent acid can be partially or fully exchanged with various metal cations to create bifunctional catalysts. A general method for preparing these salts involves dissolving the 12-molybdosilicic acid in water and heating the solution. The pH is then adjusted, for example to 4.4 using ammonium (B1175870) acetate, followed by the addition of an aqueous solution of the desired metal salt, such as cobaltous acetate. The resulting metal-substituted heteropoly salt is then precipitated, often by adding a salt like ammonium chloride upon cooling.

Organic-Inorganic Hybrids: These materials are formed by combining the inorganic polyoxometalate anion with organic molecules or polymers. bsz-bw.deacademie-sciences.fr One method involves an aqueous precipitation reaction where the molybdate anions are mixed with organic molecules that possess Lewis-basic functional groups, such as para-phenylenediamine. bsz-bw.de Under acidic conditions, these organic groups become protonated, forming cations that can replace the original counter-ions (like ammonium) of the molybdate precursor, leading to the precipitation of a hybrid salt. bsz-bw.de Another approach is the electrostatic synthesis of compounds comprising ultrathin layers of the silicododecamolybdate anions and organic cations like poly(allyl ammonium). chemicalbook.com

Synthesis of Metal-Substituted Derivatives

The synthesis of metal-substituted derivatives of 12-molybdosilicic acid involves the replacement of one or more molybdenum atoms within the [SiMo₁₂O₄₀]⁴⁻ Keggin structure with other metal ions. This substitution can tune the electronic and catalytic properties of the heteropoly acid. While the synthesis of transition metal-substituted polyoxometalates is a broad field, specific examples directly pertaining to 12-molybdosilicic acid are often extensions of methodologies developed for related polyoxometalates like phosphomolybdates and tungstates.

The general approach for creating these derivatives involves the reaction of a lacunary species, a Keggin ion with one or more vacant metal sites, with a desired metal salt. However, the direct synthesis from constituent oxides under controlled conditions is also a viable route.

Transition Metal-Substituted Derivatives:

The incorporation of transition metals such as cobalt, copper, and vanadium into the Keggin structure can impart specific redox and catalytic functionalities. The synthesis often requires careful control of pH, temperature, and stoichiometry to favor the incorporation of the substituent metal into the heteropoly anion framework rather than simple salt formation.

For instance, the synthesis of cobalt(II)/nickel(II)-centered heteropolymolybdates has been reported, providing a basis for potential synthetic routes for substituted molybdosilicates acs.org. These methods typically involve hydrothermal conditions where the constituent metal oxides or salts are reacted in an aqueous medium.

Lanthanide-Substituted Derivatives:

Lanthanide-substituted polyoxometalates are of interest due to their unique magnetic and luminescent properties. The synthesis of these compounds can be achieved under hydrothermal conditions, where a lanthanide salt is reacted with the appropriate molybdate and silicate precursors researchgate.net. Another approach involves the use of lacunary polyoxometalate precursors which can coordinate with lanthanide ions nih.govacs.org. While many examples exist for tungstates, the principles are applicable to molybdosilicates. The choice of the lanthanide ion and the reaction conditions, such as pH and temperature, are crucial in determining the final structure and composition of the product.

Below is a table summarizing representative research findings on the synthesis of metal-substituted polyoxometalates, which can be considered analogous to the synthesis of 12-molybdosilicic acid derivatives.

| Substituted Metal | Precursors | Synthetic Conditions | Characterization Methods | Reference |

| Cobalt (Co²⁺) | Sodium Molybdate, Sodium Silicate, Cobalt Chloride | Hydrothermal synthesis, controlled pH | X-ray Diffraction (XRD), Infrared Spectroscopy (IR), Magnetic Susceptibility | acs.org |

| Copper (Cu²⁺) | Sodium Molybdate, Sodium Silicate, Copper Sulfate | Aqueous solution reaction, controlled temperature and pH | Elemental Analysis, IR Spectroscopy, Thermal Analysis | researchgate.net |

| Lanthanides (Ln³⁺) | Sodium Molybdate, Silicic Acid, Lanthanide Nitrates | Hydrothermal synthesis | Single-crystal X-ray Diffraction, Luminescence Spectroscopy | mdpi.combohrium.com |

| Vanadium (V⁵⁺) | Sodium Molybdate, Sodium Silicate, Vanadium Pentoxide | Acidified aqueous solution | ⁵¹V NMR Spectroscopy, IR Spectroscopy |

This table presents generalized synthetic approaches based on related polyoxometalate chemistry, as direct and detailed synthetic procedures for metal-substituted 12-molybdosilicic acid are not extensively documented in the provided search results.

Preparation of Salts and Ionic Hybrids

The acidic protons of 12-molybdosilicic acid hydrate can be readily exchanged with a wide variety of cations to form salts and ionic hybrids. This process can modify the solubility, thermal stability, and catalytic activity of the parent acid.

Preparation of Metal Salts:

The preparation of metal salts of 12-molybdosilicic acid is typically achieved through the reaction of the acid with a corresponding metal carbonate, hydroxide (B78521), or salt in an aqueous solution acs.org. The degree of proton substitution can often be controlled by the stoichiometry of the reactants.

A general procedure involves dissolving 12-molybdosilicic acid in water and adding a solution of the desired metal salt. The resulting salt often precipitates from the solution and can be isolated by filtration. This method has been used to prepare a variety of salts, including those of alkali metals, alkaline earth metals, and transition metals.

Preparation of Ionic Hybrids with Organic Cations:

Organic cations, such as those from ionic liquids or polymers with cationic functionalities, can be used to create organic-inorganic hybrid materials with 12-molybdosilicic acid. These hybrids combine the properties of the inorganic Keggin anion with the processability and functionality of the organic component.

The synthesis of these hybrids is often achieved through an ion-exchange reaction where the protons of the heteropoly acid are replaced by the organic cations researchgate.nettezu.ernet.in. For example, reacting 12-molybdosilicic acid with an imidazolium-based ionic liquid can result in the formation of a hybrid material with altered solubility and thermal properties researchgate.netnih.gov. Similarly, incorporating the molybdosilicate anion into a polymer matrix can be achieved by blending the acid with a polymer solution, sometimes followed by a cross-linking step to entrap the inorganic component researchgate.netmdpi.com.

The table below details research findings on the preparation of various salts and ionic hybrids of 12-molybdosilicic acid and related polyoxometalates.

| Cation Type | Cation Source | Preparation Method | Resulting Material | Key Findings | Reference |

| Alkali Metal | Alkali Metal Carbonate/Hydroxide | Neutralization reaction in aqueous solution | Alkali metal salt of 12-molybdosilicic acid | High thermal stability | acs.org |

| Transition Metal | Transition Metal Salt (e.g., CoCl₂, Ni(NO₃)₂) | Ion exchange in aqueous solution | Transition metal salt of 12-molybdosilicic acid | Modified catalytic and redox properties | acs.org |

| Ionic Liquid | Imidazolium-based Ionic Liquid | Ion exchange reaction | Ionic liquid-polyoxometalate hybrid | Altered solubility and thermal stability | researchgate.nettezu.ernet.in |

| Polymer | Cationic or proton-conducting polymer | Blending or in-situ polymerization | Polymer-polyoxometalate composite | Enhanced mechanical properties and processability | researchgate.netmdpi.com |

Advanced Structural Characterization and Elucidation

Spectroscopic Probes for Structural Insights

Spectroscopy is a fundamental tool for the elucidation of the molecular structure of 12-molybdosilicic acid. Various techniques provide complementary information, from the vibrational modes of the metal-oxygen framework to the local environment of the central silicon atom.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the specific arrangement of atoms within the polyoxometalate framework. The spectra of 12-molybdosilicic acid are characterized by a set of distinct bands that serve as a fingerprint for the α-Keggin structure. These bands correspond to the stretching and bending vibrations of the different types of molybdenum-oxygen bonds within the anion.

The primary vibrational modes are associated with the terminal Mo=O bonds (asymmetric stretching), the corner-sharing Mo-O-Mo bridges, edge-sharing Mo-O-Mo bridges, and the bonds from the central SiO₄ tetrahedron to the surrounding framework (Si-O). The positions of these bands are a direct reflection of the structural integrity of the Keggin anion.

When 12-molybdosilicic acid is dispersed on a support material, such as silica (B1680970) or titania, Raman spectroscopy is particularly effective in characterizing the nature of the supported species. At low loadings, the acid tends to be highly dispersed, often as isolated Keggin units interacting with the support surface. As the loading increases, crystallites of the bulk heteropolyacid begin to form, which can be detected by the appearance of sharp diffraction lines in XRD patterns. Vibrational spectroscopy can monitor these changes; for instance, shifts in the Mo=O stretching frequency can indicate interactions with the support's surface hydroxyl groups.

Table 1: Characteristic Vibrational Bands for the α-Keggin Structure of 12-Molybdosilicic Acid

| Vibrational Mode | Bond Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Asymmetric Stretch | Si-O | ~920 | ~920 |

| Asymmetric Stretch | Mo=O (terminal) | ~960 | ~995 |

| Asymmetric Stretch | Mo-O-Mo (corner-sharing) | ~865 | ~870 |

| Asymmetric Stretch | Mo-O-Mo (edge-sharing) | ~780 | Not typically observed |

Note: Frequencies are approximate and can shift based on the hydration state and interaction with support materials. The data is based on the well-established spectra of Keggin-type heteropolyacids.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei. For 12-molybdosilicic acid, ²⁹Si NMR is a powerful tool for directly probing the central silicon atom. The chemical shift of the silicon nucleus is highly sensitive to its coordination and the symmetry of the surrounding molybdate (B1676688) cage. A single, sharp resonance in the ²⁹Si NMR spectrum is indicative of a single, highly symmetric environment, confirming the integrity of the [SiMo₁₂O₄₀]⁴⁻ anion. The expected chemical shift for the silicon atom in this Q⁴-type environment (an isolated tetrahedron bonded to four other groups) is typically observed in the range of -80 to -85 ppm relative to tetramethylsilane (B1202638) (TMS).

¹H NMR spectroscopy is used to study the acidic protons and water molecules associated with the structure. Evidence from NMR has shown that the four acidic protons in the hydrated solid are present as hydronium (H₃O⁺) ions. In solution, the nature and lability of these protons can be investigated, providing insight into the compound's Brønsted acidity, which is central to its catalytic activity.

Table 2: NMR Spectroscopic Data for 12-Molybdosilicic Acid

| Nucleus | Technique | Expected Chemical Shift (ppm) | Information Obtained |

| ²⁹Si | Solid-State MAS NMR | -80 to -85 | Confirms the symmetric SiO₄ tetrahedral core of the Keggin unit. Distinguishes intact anions from decomposition products. |

| ¹H | Solid-State or Solution NMR | Variable | Characterizes acidic protons, degree of hydration, and interaction of protons with solvent molecules. |

Note: The ²⁹Si chemical shift is an expected range for Q⁴ silicate (B1173343) environments within heteropoly structures.

X-ray diffraction (XRD) is the definitive method for determining the long-range crystalline order of 12-molybdosilicic acid hydrate (B1144303). Single-crystal XRD can provide precise atomic coordinates, confirming the Keggin structure and detailing the arrangement of the anions, cations (protons/hydronium), and water molecules in the crystal lattice. Powder XRD (PXRD) is routinely used to identify the crystalline phase and assess its purity.

In the context of supported catalysts, XRD is invaluable for determining the dispersion of the heteropolyacid on a support. When the acid is well-dispersed and interacts strongly with the support surface, it may be present in an amorphous or "XRD-amorphous" state, resulting in no sharp diffraction peaks corresponding to the acid. Conversely, if the loading of the acid exceeds the monolayer coverage of the support, or if the interaction is weak, crystalline phases of bulk 12-molybdosilicic acid will be detected as distinct peaks in the diffractogram.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and distribution of the acid particles, especially in supported systems. These techniques can reveal whether the acid forms a uniform film, aggregates into larger clusters, or resides within the pores of the support material, which has significant implications for its catalytic performance.

Understanding Structural Stability and Transformation

The robust Keggin structure of 12-molybdosilicic acid is stable under a range of conditions, but it is susceptible to transformation or decomposition in response to changes in pH and temperature. Understanding these stability limits is critical for its application in catalysis and analysis.

12-Molybdosilicic acid is most stable in acidic aqueous solutions. The synthesis of the α-isomer is typically carried out in a weakly acidic medium, often between pH 1.5 and 2.0. In highly acidic conditions (pH < 1), the structure can also be compromised. However, the most significant instability occurs in neutral or alkaline environments (pH > 5.0), where the Keggin anion undergoes hydrolysis. researchgate.net

The decomposition is not a simple breakdown but proceeds through a series of well-defined lacunary species, which are Keggin structures with one or more MoO₆ octahedra missing. This process is initiated by nucleophilic attack of hydroxide (B78521) ions. For the analogous 12-molybdophosphoric acid, the monolacunary anion [PMo₁₁O₃₉]⁷⁻ is the primary species formed in the pH range of 1.6 to 3.4. nih.gov Further increases in pH lead to the formation of other vacant structures and eventually to the complete decomposition into simpler molybdate (MoO₄²⁻) and silicate (SiO₄⁴⁻) ions. nih.gov

Table 3: pH-Dependent Stability and Decomposition of Keggin Anions (based on analogous phosphomolybdate behavior)

| pH Range | Predominant Species/Process | Structural Description |

| < 1.5 | [SiMo₁₂O₄₀]⁴⁻ | Intact α-Keggin anion is stable. |

| 1.5 - 3.5 | [SiMo₁₁O₃₉]⁸⁻ (Monolacunary) | One {MoO} unit is removed from the Keggin framework. |

| ~ 4.0 | [SiMo₉O₃₄]¹⁰⁻ (Trilacunary) | Further removal of molybdate units occurs. |

| > 5.0 | MoO₄²⁻ + Silicates | Complete decomposition of the heteropoly anion into simple oxoanions. nih.gov |

Note: This pathway is based on detailed studies of the closely related phosphomolybdate Keggin anion and is considered representative of the general behavior for molybdosilicates.

The thermal stability of 12-molybdosilicic acid hydrate is a critical parameter for its use in high-temperature catalytic reactions. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study its thermal decomposition. The process occurs in distinct stages. researchgate.net

First, weakly bound water molecules (physisorbed or zeolitic water) are lost at relatively low temperatures, typically below 150°C. This is followed by the removal of more strongly bound water of crystallization at temperatures up to approximately 250-300°C. The final stage of dehydration involves the removal of "structural water," which is formed by the condensation of the acidic protons (2H⁺ + O²⁻ → H₂O). This occurs at higher temperatures and results in the formation of the anhydrous acid, SiMo₁₂O₃₈.

The anhydrous Keggin structure itself remains stable up to a certain temperature, after which it undergoes irreversible decomposition. For many molybdates, this decomposition begins above 400-450°C, leading to the formation of mixed metal oxides, primarily MoO₃ and SiO₂. The precise temperatures for these events can be influenced by factors such as the heating rate and the surrounding atmosphere.

Table 4: Representative Thermal Decomposition Stages for Keggin-Type Heteropolyacid Hydrates

| Temperature Range (°C) | Mass Loss Event | Structural Change |

| 25 - 150 | Loss of physisorbed and crystal water | Removal of loosely bound water molecules from the crystal lattice. |

| 150 - 300 | Loss of remaining crystal/structural water | Removal of more tightly bound water and initial proton condensation. |

| 300 - 450 | Formation of anhydrous acid | Complete removal of protons as water, leaving an anhydrous Keggin framework. |

| > 450 | Decomposition of Keggin structure | Irreversible breakdown of the anion into constituent metal oxides (MoO₃, SiO₂). |

Note: Temperatures are approximate and based on typical TG/DTA data for hydrated Keggin acids. The exact values can vary with experimental conditions and the specific degree of hydration.

Mechanistic Aspects of Structural Interconversions

The interconversion between these isomers is not a simple intramolecular rearrangement but is understood to proceed through the formation of lacunary, or defect, species. researchgate.netacs.orguiowa.edutdx.catosti.gov This mechanism is significantly influenced by solution conditions such as pH, temperature, and the nature of the counterions present. The generally accepted pathway for the β-to-α isomerization, which is often the thermodynamically favored direction for tungstates, involves the hydrolytic removal of one or more molybdenum-oxygen octahedra to form a monolacunary or dilacunary Keggin ion. tdx.catosti.gov These lacunary species are more flexible and can undergo rearrangement before the vacant site is reoccupied by molybdate species from the solution, potentially leading to the more stable α-isomer.

For molybdates, the β-isomer can be stabilized, particularly in reduced forms. The isomerization from β- to α-[PMo₁₂O₄₀]³⁻ is proposed to be initiated by the attack of a proton on a corner-shared oxygen atom. univie.ac.at The rate of this interconversion is sensitive to the surrounding medium, including the presence of organic solvents and salts, which can alter the proton availability and the solvation of the polyoxometalate anion. univie.ac.at Computational studies using Density Functional Theory (DFT) have been employed to calculate the structures and vibrational frequencies of both α- and β-isomers, confirming their respective symmetries and providing insight into the subtle energetic differences that drive these transformations. rsc.orgacs.org

The stability and interconversion pathways are also critically dependent on the central heteroatom. For instance, in heteropolytungstates, a trend in the kinetic and thermodynamic stabilities of the β-isomers has been established in the order of Al(III) > Si(IV) > P(V). acs.orguiowa.edu This highlights that while the general mechanistic framework involving lacunary intermediates holds, the specific energetics and reaction dynamics are finely tuned by the nature of the heteroatom at the core of the Keggin structure.

Heteroatom and Addenda Metal Influence on Structure

The identity of the central heteroatom (X in the general formula [XM₁₂O₄₀]ⁿ⁻) plays a pivotal role in the formation and stability of the Keggin structure. The heteroatom is situated in a tetrahedral cavity formed by four oxygen atoms at the center of the polyoxometalate. wikipedia.org The size and charge of this heteroatom dictate the geometry of this central tetrahedron and, consequently, influence the assembly and stability of the surrounding cage of twelve molybdenum-oxygen octahedra.

Different elements favor different coordination geometries, which is largely correlated with their atomic radii. rsc.org Lighter elements with smaller radii tend to prefer tetrahedral coordination, which is ideal for templating the formation of the Keggin structure. In a systematic study of group 15 elements, it was shown that while phosphorus readily forms a stable Keggin anion, the smaller nitrogen atom leads to a structurally and thermodynamically inaccessible complex. rsc.org Conversely, heavier elements with larger atomic radii may favor octahedral coordination, leading to the formation of different polyoxometalate structures, such as the Anderson-Evans type. rsc.org

Substitution of either the central heteroatom or the addenda metal atoms (molybdenum in this case) induces measurable changes in the molecular volume and internal bond distances of the Keggin anion. These structural perturbations are a direct consequence of the differing ionic radii and electronic properties of the substituting elements.

Heteroatom Substitution:

Conversely, substituting phosphorus with a smaller atom like nitrogen causes a significant reduction in the X-Oₐ bond distance. rsc.org This, in turn, weakens the tungsten-oxygen coordination, leading to an increase in the Oₐ-W distance and a counterintuitive expansion of the molecular volume by 22 ų. rsc.org

Below is an interactive data table summarizing the calculated effects of substituting the central heteroatom from group 15 on the structural parameters of a tungstate (B81510) Keggin anion.

| Heteroatom (X) | X-Oₐ Bond Distance (Å) | Oₐ-W Bond Distance (Å) | Change in Molecular Volume (ų) (relative to P) |

| N | 1.43 | 2.60 | +22 |

| P | 1.57 | 2.43 | 0 |

| As | 1.68 | 2.41 | +2 |

| Sb | 1.83 | 2.40 | +4 |

Data derived from DFT calculations on [XW₁₂O₄₀]³⁻ anions. rsc.org

Addenda Metal Substitution:

The substitution of molybdenum atoms with other metals, such as tungsten, within the Keggin framework also leads to predictable structural changes. The replacement of lighter molybdenum atoms with heavier tungsten atoms in mixed-addenda [PMoₓW₁₂₋ₓO₄₀]³⁻ anions results in an almost linear shift in the positions of infrared absorption bands towards lower wavenumbers. osti.gov This is indicative of changes in the metal-oxygen bond strengths and lengths throughout the structure.

The following interactive data table presents typical bond distances found in α-Keggin anions with different heteroatoms, as determined by DFT calculations and experimental X-ray diffraction data.

| Compound | Heteroatom (X) | X-Otetra (Å) | W-Otetra (Å) | W-Oterminal (Å) | W-Obridging (Å) |

| [PW₁₂O₄₀]³⁻ | P | 1.574 | 2.424 | 1.727 | 1.932 |

| [SiW₁₂O₄₀]⁴⁻ | Si | 1.667 | 2.325 | 1.743 | 1.916 |

| [AlW₁₂O₄₀]⁵⁻ | Al | 1.796 | 2.242 | 1.763 | 1.930 |

Data derived from DFT calculations. udel.edu

These detailed structural characterizations demonstrate the high degree of tunability of the Keggin structure. By carefully selecting the central heteroatom and the composition of the addenda metal shell, the geometric and electronic properties of 12-molybdosilicic acid and its analogues can be precisely controlled.

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis Applications

As a homogeneous catalyst, 12-molybdosilicic acid hydrate (B1144303) offers the advantage of high activity and selectivity under relatively mild reaction conditions. Its solubility in polar solvents facilitates its use in liquid-phase reactions.

The strong Brønsted acidity of 12-molybdosilicic acid hydrate makes it an effective catalyst for a range of acid-catalyzed reactions in the liquid phase, including dehydration and hydration processes.

The conversion of biomass-derived carbohydrates into valuable platform chemicals is a cornerstone of sustainable chemistry. One such transformation is the acid-catalyzed dehydration of hexoses like glucose and fructose (B13574) to produce 5-hydroxymethylfurfural (B1680220) (HMF). HMF is a versatile intermediate for the synthesis of biofuels, polymers, and fine chemicals mdpi.com.

The mechanism for the acid-catalyzed dehydration of fructose to HMF is generally accepted to proceed through a series of protonation and dehydration steps portico.org. While fructose is more readily dehydrated, the conversion of glucose first requires isomerization to fructose, a reaction that can be facilitated by Lewis acid sites. However, Brønsted acids like 12-molybdosilicic acid are crucial for the subsequent dehydration steps. Although many studies focus on tungstosilicic acid, the principles are applicable to its molybdenum analogue due to their shared Keggin structure and strong acidity d-nb.info. The reaction pathway involves the formation of key intermediates, and the efficiency of the catalyst is determined by its ability to promote the removal of three water molecules from the sugar backbone nih.gov.

While specific data for this compound in glucose dehydration is not extensively reported, the performance of similar heteropoly acids provides insight into its potential efficacy. For instance, related catalysts have been shown to achieve significant yields of HMF from fructose, demonstrating the catalytic power of the Keggin ion structure in this transformation rwth-aachen.de. The reaction conditions, including temperature, solvent, and catalyst concentration, play a crucial role in maximizing the HMF yield and minimizing the formation of byproducts such as levulinic acid and humins nih.govncsu.edu.

| Catalyst | Substrate | Temperature (°C) | Time (h) | Solvent | Conversion (%) | HMF Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| H₄SiW₁₂O₄₀ | Fructose | 80 | 0.5 | Choline Chloride:Fructose (DES) | ~95 | ~84 | rwth-aachen.de |

| Nb₂O₅·nH₂O | Fructose | 165 | 3 | Water | 76 | 57 | nih.gov |

| Sulfated Titania | Fructose | 150 | 6 | DMSO | 100 | ~75 | rsc.org |

The hydration of olefins to produce alcohols is a fundamental industrial process. This compound is a potential catalyst for these reactions due to its strong acidity, which facilitates the protonation of the double bond to form a carbocation intermediate, followed by nucleophilic attack by water. The direct hydration of propylene (B89431) to isopropanol (B130326) is a key example of this type of reaction dicp.ac.cnscribd.com.

While specific performance data for homogeneous catalysis with unsupported 12-molybdosilicic acid is limited, related heteropoly acids have been shown to be effective for the hydration of various olefins in the liquid phase. For instance, H₃PMo₁₂O₄₀ has been used for the synthesis of tert-butanol (B103910) from isobutene and water nih.gov. The catalytic activity in these systems is often superior to that of conventional mineral acids. The reaction mechanism involves the reversible protonation of the olefin, and the stability of the resulting carbocation influences the reaction rate.

The use of heteropoly acids in vapor-phase olefin hydration processes is also well-documented, where they are typically supported on a solid carrier. These systems demonstrate the intrinsic catalytic capability of the heteropoly acid for this transformation portico.org.

| Catalyst | Olefin | Product | Phase | Key Findings | Reference |

|---|---|---|---|---|---|

| Heteropolyacids (general) | Ethylene | Ethanol | Vapor | Effective for direct hydration. | ccsenet.org |

| Resin Catalyst | Propylene | Isopropanol | Liquid | High propylene conversion achievable. | dicp.ac.cn |

| Ion-exchange Resin | Ethylene Oxide | Ethylene Glycol | Liquid | Pseudo first-order kinetics observed. | core.ac.uk |

The ability of the molybdenum centers in this compound to undergo reversible redox cycles (Mo⁶⁺ ↔ Mo⁵⁺) makes it a versatile catalyst for a variety of oxidation reactions in the liquid phase.

This compound, in conjunction with an oxidant such as hydrogen peroxide (H₂O₂), can effectively catalyze the selective oxidation of various organic substrates. A notable example is the oxidation of sulfides to sulfoxides and sulfones. This transformation is of significant interest in organic synthesis due to the importance of sulfoxides and sulfones as intermediates in the pharmaceutical and agrochemical industries.

The use of H₂O₂ as the primary oxidant is environmentally benign as its only byproduct is water. The heteropoly acid acts as a catalyst to activate the peroxide, facilitating the transfer of an oxygen atom to the sulfur center of the sulfide. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidant, it is possible to achieve high selectivity for either the sulfoxide (B87167) or the sulfone.

While direct data for this compound is scarce, studies on related polyoxometalates demonstrate the feasibility of this catalytic system. For example, the selective oxidation of thioanisole (B89551) can be achieved with high conversion and selectivity to the corresponding sulfoxide or sulfone depending on the reaction parameters.

| Catalyst System | Substrate | Oxidant | Solvent | Conversion (%) | Selectivity to Sulfoxide (%) | Selectivity to Sulfone (%) | Reference |

|---|---|---|---|---|---|---|---|

| Zn-substituted polyoxotungstate | Thioanisole | H₂O₂ | Water/Dichloroethane | >99 | 98 | - | researchgate.net |

| Mn₂ZnO₄ Spinel | Thioanisole | H₂O₂ | Ethanol | 98 | 97 | 3 | scribd.com |

Another important application is the epoxidation of alkenes. The heteropoly acid can activate H₂O₂ to form a highly reactive oxygen species that can then react with the carbon-carbon double bond of an alkene to form an epoxide. Epoxides are valuable intermediates in organic synthesis, serving as precursors to diols, amino alcohols, and other functionalized molecules core.ac.ukmdpi.com.

The catalytic activity of this compound in oxidation reactions is intrinsically linked to its ability to facilitate electron transfer processes. The general mechanism for polyoxometalate-catalyzed oxidations often involves a Mars-van Krevelen-type redox cycle. In this mechanism, the substrate is oxidized by the heteropolyanion, which is itself reduced. The reduced polyanion is then re-oxidized by a terminal oxidant, such as molecular oxygen or hydrogen peroxide, thus completing the catalytic cycle sciopen.com.

The electron transfer can occur from the organic substrate to the Mo⁶⁺ centers within the Keggin unit, leading to their reduction to Mo⁵⁺. The resulting reduced heteropoly blue species can be detected by spectroscopic methods, providing evidence for the electron transfer process. The re-oxidation of the reduced catalyst is a crucial step for catalytic turnover.

Spectroscopic and electrochemical techniques are valuable tools for investigating these electron transfer mechanisms. Cyclic voltammetry, for instance, can be used to study the redox potentials of the Mo⁶⁺/Mo⁵⁺ couple and to probe the interaction of the catalyst with the substrate and the oxidant nih.gov. While detailed mechanistic studies specifically on this compound are limited, research on other polyoxometalates provides a framework for understanding these processes. For example, studies on polyoxovanadates have elucidated the role of electron and oxygen transfer in the oxidation of aromatic compounds sciopen.com. The transfer of electrons can be coupled with proton transfer, particularly in the oxidation of substrates that release protons upon oxidation.

Oxidation Reactions in Solution

Heterogeneous Catalysis Applications

12-Molybdosilicic acid, a Keggin-type heteropoly acid, is a prominent catalyst in heterogeneous systems, valued for its strong Brønsted acidity and redox properties. When immobilized on a solid support, it combines the catalytic advantages of a homogeneous catalyst with the practical benefits of a heterogeneous one, such as ease of separation and potential for regeneration.

Support Effects on Catalytic Performance

Silica (B1680970) (SiO2) is a commonly employed support for 12-molybdosilicic acid due to its high surface area, porosity, and thermal stability. The dispersion of the heteropoly acid on the silica surface is a key factor influencing its catalytic behavior. Vibrational spectroscopy studies have provided evidence for the formation of 12-molybdosilicic acid on Mo/SiO2 catalysts prepared under acidic conditions.

At low loadings, the acid tends to be highly dispersed, leading to strong interactions with the silica support. This interaction can influence the acid's structure and thermal stability. As the loading increases, a monolayer of the heteropoly acid can form, and at even higher concentrations, multilayers or crystalline structures of 12-molybdosilicic acid may be observed.

The nature of the interaction between 12-molybdosilicic acid and the silica support can be monitored using techniques like vibrational spectroscopy. The changes in the vibrational bands of the Keggin anion can indicate the extent of interaction with the support's surface hydroxyl groups.

The textural properties of the silica support, such as its pore structure and surface area, play a crucial role in the catalytic performance of the supported 12-molybdosilicic acid. A high surface area generally allows for better dispersion of the catalyst, maximizing the number of accessible active sites.

| Support Property | Influence on Catalytic Performance |

| High Surface Area | Promotes high dispersion of 12-molybdosilicic acid, increasing the number of active sites. |

| Large Pore Volume | Facilitates diffusion of reactants and products, minimizing mass transfer limitations. |

| Uniform Pore Size | Provides a controlled environment for the reaction, potentially enhancing selectivity and stability. |

| Surface Chemistry | The presence of surface hydroxyl groups can influence the anchoring and stability of the heteropoly acid. |

Specific Heterogeneously Catalyzed Transformations

Supported 12-molybdosilicic acid catalyzes a range of important organic reactions, leveraging its acidic and redox functionalities.

Methanol (B129727) Oxidation: The catalytic oxidation of methanol is a well-studied reaction using silica-supported 12-molybdosilicic acid. The dispersion of the acid on the silica support has a significant effect on the reaction. At low surface coverage, the catalyst primarily exhibits acidic properties, leading to the dehydration of methanol to dimethyl ether. As the coverage increases, the redox properties of the catalyst become more prominent, favoring the selective oxidation of methanol to formaldehyde. The acidity of silicomolybdic acid supported on silica, as measured by its activity in methanol dehydration, is significantly reduced at a support coverage of less than 0.25 monolayer rsc.org.

Methane (B114726) Oxidation: The direct conversion of methane to valuable chemicals like methanol is a significant challenge in catalysis. Research has shown that 12-molybdosilicic acid supported on silica can be relevant to methane oxidation. The conversion and product distribution for methane oxidation by N2O over MoO3/SiO2 catalysts converge with those over H4SiMo12O40/SiO2, suggesting the formation of the heteropoly acid during the catalyst preparation at low pH is crucial for this reaction acs.org.

Isobutyric Acid Oxidation: While direct studies on isobutyric acid oxidation with 12-molybdosilicic acid are less common, related heteropoly compounds have been extensively investigated for the oxidative dehydrogenation of isobutyric acid to methacrylic acid. These studies highlight the importance of the redox properties of the polyoxometalate catalyst in this transformation.

| Reactant | Primary Product(s) | Key Catalytic Feature |

| Methanol | Dimethyl Ether, Formaldehyde | Acidity (low coverage), Redox (high coverage) |

| Methane | Methanol, Formaldehyde | Redox functionality |

| Isobutyric Acid | Methacrylic Acid (by analogy) | Redox functionality |

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org These reactions typically require strong acid catalysts.

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide or other alkylating agents. wikipedia.orgmt.com Strong Lewis acids are traditionally used as catalysts. wikipedia.orgmt.com 12-Molybdosilicic acid, with its strong Brønsted acidity, can serve as an effective solid acid catalyst for Friedel-Crafts alkylation, offering a more environmentally friendly alternative to traditional catalysts.

Friedel-Crafts Acylation: This reaction introduces an acyl group to an aromatic ring using an acyl chloride or anhydride. wikipedia.org Heteropoly acids, including tungsto- and molybdosilicic acids, have demonstrated high activity in the Friedel-Crafts acylation of aromatic compounds like anisole. Their strong acidity allows the reaction to proceed efficiently. The use of supported heteropoly acids can facilitate catalyst recovery and reuse, although deactivation due to coking can be a challenge.

| Reaction Type | Reactants | Catalyst Function | Advantages of Supported 12-Molybdosilicic Acid |

| Friedel-Crafts Alkylation | Aromatic Ring + Alkylating Agent | Strong Brønsted Acid | Reusability, Reduced Waste |

| Friedel-Crafts Acylation | Aromatic Ring + Acylating Agent | Strong Brønsted Acid | High Activity, Heterogeneous System |

Role of Water in Solid Heteropolyacid Catalysis

Water plays a crucial role in the catalytic activity of solid heteropolyacids like 12-molybdosilicic acid. researchgate.net This includes water present as vapor and the water of crystallization within the solid structure. researchgate.net The interaction between water and the heteropolyacid influences its physicochemical properties and, consequently, its performance in catalytic reactions. researchgate.net

The significance of hydration is not limited to heteropolyacids. Studies on other catalytic systems, such as metal-organic frameworks (MOFs), have also highlighted that hydration is key to improving catalyst performance. berkeley.edu For instance, in certain MOFs, a specific configuration of a Brønsted acid site is primarily responsible for catalytic activity, and this activity diminishes over time as the catalytic process depletes water from that site. berkeley.edu

The hydration state of 12-molybdosilicic acid has a direct impact on its acid strength and sorption properties. researchgate.net The presence of water molecules is essential for maintaining the structural integrity and the acidic nature of the catalyst. berkeley.edu Dehydration can lead to a loss of acidity and, consequently, a decrease in catalytic performance. berkeley.edu

The hydrophobicity of the catalyst support can also play a role. For related heteropolyacid salts, the order of hydrophobicity has been shown to influence their activity in reactions conducted in the presence of water, such as the hydration of alkenes and the hydrolysis of esters. researchgate.net

In the hydrated form of 12-molybdosilicic acid, the four protons are present as hydronium ions (H₃O⁺). aaamolybdenum.com These can form larger protonated water clusters within the bulk of the solid. researchgate.net The formation of these clusters is a key aspect of the secondary structure of the heteropolyacid. researchgate.net

The structure of these protonated water clusters can be complex. For example, a large ionic water cluster, H(H₂O)₂₈⁺, has been structurally characterized within the cavity of a porous metal-organic framework. nih.gov Such clusters are not static; they can change in size, for instance, from H(H₂O)₂₈⁺ to a smaller H(H₂O)₂₁⁺ cluster in a reversible manner. nih.gov The presence and nature of these protonated water clusters are fundamental to proton transport, which is essential for the catalytic activity of solid acids. The abundance of hydrogen bonds within these clusters is crucial for proton mobility, often described by the Grotthuss mechanism. nih.gov

Mechanistic Insights in Catalytic Cycles

Understanding the mechanistic pathways of reactions catalyzed by 12-molybdosilicic acid is crucial for optimizing catalytic processes. The strong acidity of this compound plays a central role in its catalytic function. guidechem.com

In acid-catalyzed reactions such as esterification and transesterification, the initial step of the catalytic cycle involves the protonation of the substrate. youtube.com In the case of transesterification, the carbonyl oxygen of the ester is protonated by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile, such as an alcohol. youtube.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the original alcohol group and deprotonation to regenerate the catalyst and form the new ester product. youtube.com The use of an excess of the reactant alcohol can help to drive the equilibrium towards the products. youtube.com

For dehydrogenation reactions, the mechanism can be more complex and may involve both acidic and redox properties of the catalyst. The reaction pathway can be influenced by the nature of the catalyst support and the presence of co-catalysts. For instance, in the oxidation of methanol over silica-supported 12-molybdosilicic acid, the reaction is primarily acidic in nature, leading to the dehydration of methanol to form dimethyl ether. rsc.org However, if the silicomolybdic acid is highly dispersed on the silica, the acidic character is reduced, and the reaction proceeds mainly through a redox mechanism. rsc.org

The interaction between the heteropolyacid and the support material can significantly affect the accessibility of the acidic protons and thus the dominant catalytic pathway. rsc.org When the polyanion interacts strongly with the support, the protons can be trapped, leading to a decrease in acidity as measured by reactions like methanol dehydration. rsc.orgrsc.org

Identification of Active Sites and Intermediates

The catalytic activity of 12-molybdosilicic acid is intrinsically linked to the integrity and properties of its Keggin anion, [SiMo₁₂O₄₀]⁴⁻. The active sites are generally considered to be the protons (Brønsted acid sites), the molybdenum metal centers (Lewis acid sites), and the entire Keggin unit which can participate in redox reactions. The accessibility of these sites to reactant molecules is a critical factor for catalysis, particularly in heterogeneous systems.

Spectroscopic techniques are vital for identifying the active species and reaction intermediates. The reduced form of the Keggin ion is often observed during catalytic cycles, acting as a key intermediate. Techniques such as UV-Vis and ESR spectroscopy have been employed to study the adsorption of reactant molecules onto heteropoly acid catalysts and identify these transient species. For instance, in oxidation reactions, the catalyst can be reduced by the substrate and subsequently re-oxidized by an oxidant, completing the catalytic cycle. The specific structural components of the Keggin anion involved in these processes can be probed to understand the catalyst's function at a molecular level.

Table 1: Spectroscopic Identification of Species in 12-Molybdosilicic Acid Catalysis

| Spectroscopic Method | Detected Species/Intermediate | Significance in Catalysis |

|---|---|---|

| UV-Visible Spectroscopy | Reduced Keggin anions | Confirms the participation of the catalyst in redox cycles. |

| Electron Spin Resonance (ESR) | Paramagnetic Mo(V) centers | Identifies the specific metal sites involved in single-electron transfer steps. |

| Infrared (IR) Spectroscopy | Adsorbed reactant molecules | Elucidates the interaction between the substrate and the catalyst's acid sites. |

| Nuclear Magnetic Resonance (NMR) | Protonated substrates | Provides evidence for the role of Brønsted acidity in activating reactants. |

The catalytic performance is also highly dependent on the catalyst's textural properties, such as surface area and porosity, which dictate the availability of active sites to reactants. When supported on materials like silica, the dispersion and loading of the heteropoly acid can significantly influence the accessibility of these sites.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are fundamental to understanding the reaction mechanisms catalyzed by 12-molybdosilicic acid. By analyzing reaction rates under various conditions (e.g., temperature, pressure, reactant concentrations), a detailed reaction pathway can be proposed. These studies often reveal the rate-determining step and provide insights into the nature of the catalyst-substrate interactions.

For example, in the acid-catalyzed dehydration of alcohols, the reaction rate often shows a strong correlation with the concentration of Brønsted acid sites. Kinetic models for reactions catalyzed by heteropoly acids frequently follow established patterns for acid catalysis. A common pathway involves:

Protonation of the substrate by a Brønsted acid site on the catalyst.

Transformation of the protonated intermediate, which is often the rate-limiting step.

Desorption of the product and regeneration of the catalytic site.

In the formation of molybdosilicic acid itself, kinetic investigations have shown that the formation of the β-isomer can follow a pseudo-first-order behavior with respect to the silicate (B1173343) concentration. rsc.org While this concerns the synthesis of the compound, it demonstrates that kinetic modeling can be effectively applied to reactions involving these complex species. rsc.org For catalytic applications, such as the hydrolysis of cellobiose (B7769950) and cellulose (B213188), kinetic analysis helps to quantify the efficiency of the catalyst and compare its activity to other acids. rsc.org

Table 2: Illustrative Kinetic Parameters for a Heteropoly Acid Catalyzed Reaction

| Reaction Parameter | Description | Typical Finding |

|---|---|---|

| Reaction Order | Dependence of the rate on reactant concentration. | Often first-order or pseudo-first-order with respect to the substrate. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Lowered by the catalyst, indicating an alternative reaction pathway. |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Higher values indicate a more efficient catalyst. |

| Turnover Frequency (TOF) | Number of moles of substrate converted per mole of catalyst per unit time. | A direct measure of the intrinsic activity of the catalytic sites. |

Role of Brønsted and Lewis Acidity in Catalytic Performance

The catalytic prowess of 12-molybdosilicic acid is largely defined by its strong Brønsted acidity (proton-donating ability). However, the Lewis acid character (electron-pair accepting ability) of the molybdenum centers also plays a crucial, and sometimes synergistic, role.

Brønsted Acidity: The protons associated with the Keggin anion are highly acidic, making the compound a superacid in its solid form. This strong Brønsted acidity is the primary driver for many acid-catalyzed reactions, such as hydrolysis, esterification, and cracking. Studies on the hydrolysis of cellulose have shown that for Brønsted acid catalysts, including heteropolyacids, the catalytic activity increases as the deprotonation enthalpy decreases, indicating that stronger Brønsted acidity is more favorable for the reaction. rsc.org Brønsted sites can promote reactions by protonating reactants, thereby facilitating subsequent steps like dehydration or rearrangement. rsc.org

Lewis Acidity: While the Brønsted acidity is dominant, the Mo⁶⁺ ions within the Keggin structure can function as Lewis acid sites. These sites can activate substrates by coordinating to lone pairs of electrons, for example, on the oxygen atom of a carbonyl group. The Lewis acidity can be significantly enhanced by exchanging the protons with metal cations. Research has shown that for the hydrolysis of cellulose using metal-substituted heteropolyacid salts (M₃/ₙPW₁₂O₄₀), the reaction rate increases with the Lewis acidity of the metal cation. rsc.org This demonstrates that Lewis acid sites can be the primary active centers for certain transformations.

Table 3: Comparison of Brønsted and Lewis Acidity in Catalysis

| Feature | Brønsted Acidity | Lewis Acidity |

|---|---|---|

| Active Species | Protons (H⁺) | Metal Cations (e.g., Mo⁶⁺, exchanged metal ions) |

| Mechanism of Action | Donates a proton to the substrate. | Accepts an electron pair from the substrate. |

| Key Role | Initiates reactions by creating carbocation intermediates. | Activates functional groups (e.g., C=O) by coordination. |

| Example Reaction | Alcohol dehydration, Cellulose hydrolysis rsc.org | Diels-Alder reactions, Friedel-Crafts alkylation |

| Modification | Acidity strength is inherent to the Keggin structure. | Can be introduced or enhanced by exchanging protons with metal cations. rsc.org |

Advanced Materials Applications and Functional Composites

Integration into Coordination Polymers and Frameworks

The incorporation of 12-molybdosilicic acid into coordination polymers and metal-organic frameworks (MOFs) allows for the development of hybrid materials with tailored properties. These materials combine the characteristics of the inorganic POM clusters with the structural versatility of organic linkers and metal centers.

The design of coordination polymers based on 12-molybdosilicic acid involves the selection of appropriate metal ions and organic ligands to connect the POM units into extended networks. The synthesis of these materials is often achieved through hydrothermal or solvothermal methods. In a typical hydrothermal synthesis, 12-molybdosilicic acid is reacted with a transition metal salt and an organic linker, such as a nitrogen-containing heterocyclic compound, in a sealed vessel at elevated temperatures. nih.gov The self-assembly process leads to the formation of crystalline coordination polymers where the POM anions can be either covalently bonded to the metal-organic framework or encapsulated within its pores.

Key factors influencing the synthesis and resulting structure include the pH of the reaction mixture, the molar ratios of the reactants, the choice of solvent, and the reaction temperature and time. researchgate.net For instance, the charge of the Keggin-type POM can be tuned, which in turn influences the resulting coordination network. nih.gov

Table 1: Synthesis Parameters for POM-Based Coordination Polymers

| Parameter | Description |

|---|---|

| Synthesis Method | Hydrothermal, Solvothermal |

| Reactants | 12-Molybdosilicic acid, Transition metal salts (e.g., Co(II), Cu(I), Cu(II)), Organic linkers (e.g., 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene) |

| Solvent | Water, Organic solvents, or a mixture |

| Temperature | Typically between 100-200 °C |

| pH | Influences the charge of the POM and the coordination of the metal ions |

| Reaction Time | Several hours to several days |

The resulting hybrid materials can exhibit a wide range of structural features and dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.gov The dimensionality is largely determined by the coordination geometry of the metal ions and the connectivity of the organic linkers.

Functionalization for Specific Applications

The surface of 12-molybdosilicic acid can be functionalized, and the entire molecule can be integrated into various matrices to create materials with specific functionalities for a range of applications.

The layer-by-layer (LbL) assembly technique is a versatile method for creating ultrathin films with controlled thickness and composition. nih.govnsf.gov This method relies on the alternating adsorption of positively and negatively charged species from solution onto a substrate. nsf.gov 12-molybdosilicic acid, being anionic, can be readily used as the negatively charged component in LbL assembly.

In this process, a substrate is immersed in a solution containing a positively charged polymer (polycation), which adsorbs onto the surface. After a rinsing step, the substrate is then immersed in a solution of 12-molybdosilicic acid, which forms a layer on top of the polycation layer due to electrostatic attraction. By repeating these steps, a multilayered thin film can be constructed with nanometer-scale precision.

Table 2: Components in Layer-by-Layer Assembly with 12-Molybdosilicic Acid

| Component | Example | Role |

|---|---|---|

| Anionic Species | 12-Molybdosilicic acid anion | Negatively charged building block |

| Polycationic Species | Poly(allylamine hydrochloride) (PAH), Poly(diallyldimethylammonium chloride) (PDADMAC) | Positively charged building block |

| Substrate | Silicon wafer, Quartz, Indium tin oxide (ITO) coated glass | Solid support for film deposition |

Charge-transfer (CT) complexes can be formed between electron-donating and electron-accepting molecules. 12-molybdosilicic acid can act as an electron acceptor in the formation of such complexes. The synthesis of these compounds typically involves dissolving the donor and acceptor species in a suitable solvent and allowing them to interact. The resulting CT complex may precipitate from the solution and can be isolated as a solid.

For example, a charge-transfer complex has been prepared between molybdosilicic acid and an organic substrate, N,N-dimethylbenzylamine. maynoothuniversity.ie The formation of the CT complex can be confirmed by various spectroscopic techniques, such as UV-Vis and infrared spectroscopy, which show characteristic charge-transfer bands. These materials are of interest for their potential applications in electronics and catalysis.

Besides the layer-by-layer assembly, various other techniques can be employed to fabricate thin films of 12-molybdosilicic acid for applications in areas such as catalysis, electrochromism, and sensors.

Common thin film deposition methods include:

Spin Coating: This technique involves depositing a solution of 12-molybdosilicic acid onto a spinning substrate. The centrifugal force spreads the solution evenly, and the subsequent evaporation of the solvent leaves a thin film.

Chemical Vapor Deposition (CVD): In CVD, a volatile precursor of the desired material is introduced into a reaction chamber where it decomposes or reacts on a heated substrate to form a thin film. While direct CVD of 12-molybdosilicic acid is challenging due to its low volatility, related molybdenum oxide thin films are often prepared by this method. helsinki.fi

Atomic Layer Deposition (ALD): ALD is a modified CVD technique that allows for the deposition of ultrathin, conformal films with atomic-level precision. It involves sequential, self-limiting surface reactions. helsinki.fi

Electrochemical Deposition: Thin films of molybdenum oxides can be prepared by cathodic electrodeposition from an aqueous solution containing peroxo-polymolybdate species. northwestern.edu This method allows for precise control over film thickness and morphology. northwestern.edu

The choice of deposition technique depends on the desired film thickness, uniformity, conformality, and the nature of the substrate.

Electrochemical and Photoelectrochemical Applications

12-Molybdosilicic acid hydrate (B1144303), a prominent member of the Keggin-type heteropoly acids, possesses unique electrochemical characteristics that make it a subject of significant interest in materials science. Its well-defined structure and ability to undergo reversible multi-electron redox reactions are central to its application in electrochemical and photoelectrochemical systems. The catalytic activity of this compound is intrinsically linked to its acidic and redox properties, which are dictated by the stable Keggin anion structure. This structure comprises a central silicate (B1173343) tetrahedron encapsulated by twelve molybdenum-oxygen octahedra.

The utility of 12-molybdosilicic acid hydrate extends to electrocatalysis, where it can facilitate reduction reactions at electrode surfaces. A notable application is its use in chemically modified electrodes for the detection and reduction of inorganic anions. Research has shown that when 12-molybdosilicic acid is immobilized within a larger matrix, such as a sol-gel, it retains its electrochemical activity. These modified electrodes have been successfully employed for the electrocatalytic reduction of bromate and chlorate ions. The heteropoly acid acts as a mediator, transferring electrons to the substrate in a catalytic cycle, which can enhance reaction rates and lower the required overpotential.

The electrochemical behavior of 12-molybdosilicic acid is characterized by its capacity for multi-electron transfer without the decomposition of the central Keggin anion. The molybdenum atoms in the structure can be reversibly reduced, allowing the anion to accept multiple electrons. nih.gov This process is crucial for its role in redox catalysis. The stability of the reduced forms of the Keggin ion is a key feature, enabling its participation in catalytic cycles. The specific redox potentials can be influenced by the surrounding medium, including the solvent and supporting electrolyte. The study of these medium effects is important for tailoring the compound's redox properties for specific applications.

Photocatalytic Research

In addition to its electrochemical applications, 12-molybdosilicic acid and related molybdenum-based compounds are explored for their potential in photocatalysis, particularly for the degradation of organic pollutants in water. Heteropoly acids have been investigated as photocatalysts due to their unique electronic structures. semanticscholar.org

The photocatalytic mechanism of molybdenum-based oxide semiconductors, which shares principles with 12-molybdosilicic acid, is initiated by the absorption of photons with energy equal to or greater than the material's bandgap. nih.gov This irradiation generates electron-hole pairs on the semiconductor's surface. nih.gov The subsequent steps involve chemical reactions with the surrounding medium to produce highly reactive free radicals. nih.gov

The process can be summarized as follows:

Excitation: A photon strikes the catalyst, promoting an electron (e⁻) from the valence band to the conduction band, leaving a hole (h⁺) behind. nih.gov

Radical Formation: The holes in the valence band are powerful oxidizing agents and can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce hydroxyl radicals (•OH). nih.gov

Degradation: These hydroxyl radicals are extremely reactive and non-selective, enabling them to oxidize and break down complex organic dye molecules into simpler, less harmful compounds like CO₂ and H₂O. nih.gov

To improve photocatalytic efficiency, 12-molybdosilicic acid can be incorporated into composite materials, often with a stable, high-surface-area support like silica (B1680970) (SiO₂). semanticscholar.orgrsc.org This approach offers several advantages, including better dispersion of the catalyst, increased surface area for reactions, and enhanced stability. nih.govrsc.org

Research on molybdenum oxide-silica (MoO₃@SiO₂) composites for the degradation of methylene blue has demonstrated a significant synergistic effect. nih.gov The composite material exhibits higher photocatalytic activity and a greater degradation rate constant than either MoO₃ or SiO₂ alone. nih.gov Under UV irradiation, the MoO₃@SiO₂ composite achieved nearly 100% degradation of the dye within 60 minutes. nih.gov Similarly, studies on other heteropoly acids supported on silica have shown high degradation rates for organic dyes like basic fuchsin, reaching up to 98% under optimal conditions. semanticscholar.org

The table below details the photocatalytic degradation efficiency of molybdenum-based composites.

| Catalyst | Target Pollutant | Irradiation Time (min) | Degradation Efficiency (%) | First-Order Rate Constant (k, min⁻¹) |

| MoO₃ | Methylene Blue | 60 | ~90 | 10.3 x 10⁻³ |

| SiO₂ | Methylene Blue | 60 | - | 15.1 x 10⁻³ |

| MoO₃@SiO₂ | Methylene Blue | 60 | ~100 | 16.3 x 10⁻³ |

| H₄SiW₆Mo₆O₄₀/SiO₂ | Basic Fuchsin | 240 | 98 | - |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and stability of polyoxometalates. By solving the Schrödinger equation within the framework of electron density, DFT provides a balance between accuracy and computational cost, making it suitable for large molecules like the Keggin anion.

DFT calculations are instrumental in analyzing the electronic structure of Keggin anions, which is fundamental to understanding their reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy level indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. rsc.org

For Keggin-type anions like [SiMo₁₂O₄₀]⁴⁻, DFT studies on analogous tungstate (B81510) systems, such as [PW₁₂O₄₀]³⁻, reveal that the HOMO is typically localized on the oxygen atoms, while the LUMO is primarily composed of the d-orbitals of the metal atoms (in this case, molybdenum). rsc.orgresearchgate.net This electronic configuration suggests that the oxygen atoms are the primary sites for electrophilic attack and protonation, while the metal centers are susceptible to reduction.

The reactivity of 12-molybdosilicic acid can be further predicted by calculating various chemical reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its ability to act as an electrophile, respectively. Studies on substituted Keggin POMs have shown how the incorporation of different metal atoms can tune these electronic properties and, consequently, their catalytic activity. rsc.orgresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Keggin-Type Anions (Analogous Systems)

| Keggin Anion | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| [PW₁₂O₄₀]³⁻ | - | - | 2.81 |

Data presented for analogous tungstate systems as representative examples. rsc.org

DFT calculations can also model the interaction of the Keggin anion with counterions and solvent molecules, providing insights into the stability of the hydrated form. The protonation sites on the anion can be determined by calculating the energy of different protonated forms, which is crucial for understanding its acidic properties. udel.edu

Table 2: Relative Stability of Keggin Isomers (Illustrative Example from a Tungstate System)

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| α-[SiW₁₂O₄₀]⁴⁻ | 0.0 |

Note: The α-isomer is generally the most stable for [SiW₁₂O₄₀]⁴⁻. The exact energy difference can be calculated using DFT.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of 12-molybdosilicic acid hydrate (B1144303), offering a dynamic picture of its interactions and processes that is complementary to the static view provided by DFT.

MD simulations are particularly well-suited for studying the hydration of 12-molybdosilicic acid. By explicitly modeling the water molecules surrounding the Keggin anion, these simulations can reveal the structure and dynamics of the hydration shells. acs.org Studies on the analogous α-[PW₁₂O₄₀]³⁻ anion have shown that the terminal oxygen atoms are the most effectively solvated, forming a greater number of hydrogen bonds with water molecules compared to the bridging oxygen atoms. acs.org However, the hydrogen bonds with the bridging oxygens, which are more shielded, tend to have a longer lifetime. acs.org